![molecular formula C12H15NS B102238 2-(2,2-Dimethylpropyl)-1,3-benzothiazole CAS No. 17147-82-9](/img/structure/B102238.png)
2-(2,2-Dimethylpropyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iriflophenone is a benzophenone derivative that has garnered significant interest due to its diverse pharmacological properties. It is commonly found in various plant species, including Aquilaria sinensis, Aquilaria crassna, and Dryopteris ramosa. This compound is known for its potential antibacterial, antidiabetic, antioxidant, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iriflophenone can be synthesized through the shikimic acid pathway. The isolation process typically involves column chromatography techniques, followed by purification using preparative thin-layer chromatography. Spectroscopic methods such as ultraviolet-visible spectroscopy, mass spectrometry, and nuclear magnetic resonance are employed for structural elucidation .
Industrial Production Methods: In an industrial setting, iriflophenone is often extracted from plant sources like Aquilaria sinensis and Dryopteris ramosa. The extraction process involves the use of solvents and chromatographic techniques to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Iriflophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iriflophenone can yield various hydroxylated derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Iriflophenone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzophenone derivatives.
Biology: Studied for its antibacterial and antioxidant properties.
Medicine: Investigated for its potential antidiabetic and anti-inflammatory effects.
Industry: Utilized in the development of natural antibiotics and other pharmaceutical products .
Wirkmechanismus
The mechanism of action of iriflophenone involves several molecular targets and pathways:
Antidiabetic Activity: Iriflophenone enhances glucose uptake and lowers fasting blood glucose levels by acting on insulin receptors and glucose transporters.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits the growth of various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus.
Antioxidant Activity: Iriflophenone scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Iriflophenone is unique among benzophenone derivatives due to its diverse pharmacological activities. Similar compounds include:
Mangiferin: A xanthonoid with antioxidant and antidiabetic properties.
Genkwanin: A flavonoid known for its anti-inflammatory and antimicrobial effects
In comparison, iriflophenone exhibits a broader range of activities, making it a highly valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
17147-82-9 |
---|---|
Molekularformel |
C12H15NS |
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)8-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
SSVYWUJFTDTFEW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2S1 |
Synonyme |
Benzothiazole, 2-(2,2-dimethylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.